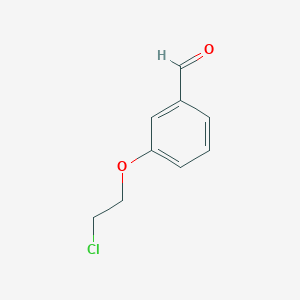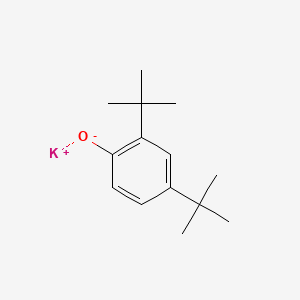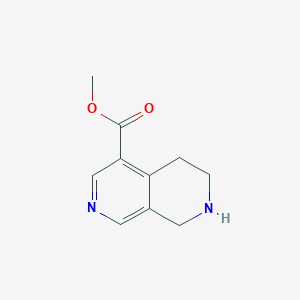
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and β-ketoesters can be used to form the naphthyridine core through condensation reactions. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar structural features but different chemical properties.
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Exhibits unique reactivity and applications in various fields.
Uniqueness
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is unique due to its specific ring structure and the presence of the carboxylic acid methyl ester group. This combination imparts distinct chemical properties, making it valuable for specific applications that other naphthyridine derivatives may not fulfill.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
WIGXEIWEEOYPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCNCC2=CN=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate](/img/structure/B8693834.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-amino-](/img/structure/B8693846.png)
![6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine](/img/structure/B8693852.png)
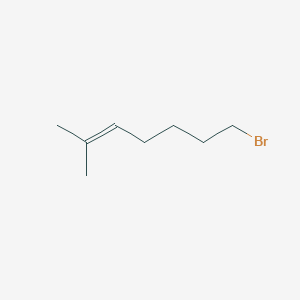
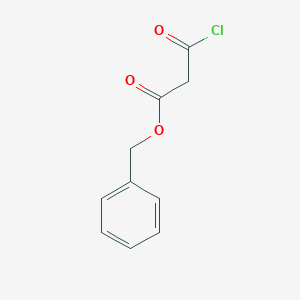
![1-[tert-Butyl(dimethyl)silyl]-3-methylpyrrolidin-2-one](/img/structure/B8693892.png)
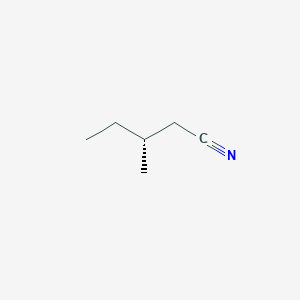
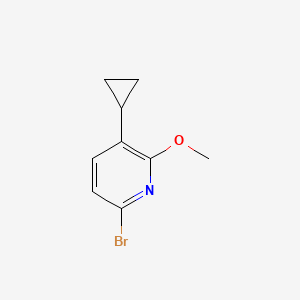
![Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate](/img/structure/B8693918.png)
![2-Chlorofuro[3,2-d]pyrimidin-4-amine](/img/structure/B8693922.png)
![1-Oxa-4-azaspiro[4.5]decane-4-ethanol](/img/structure/B8693927.png)
![Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8693933.png)
